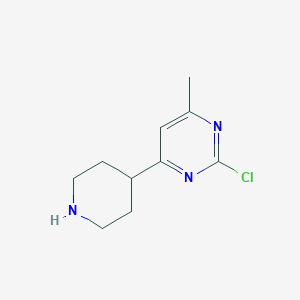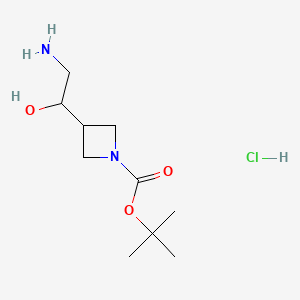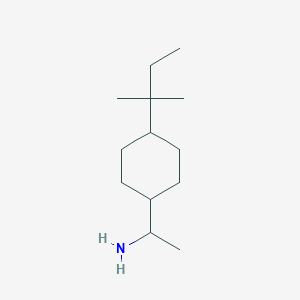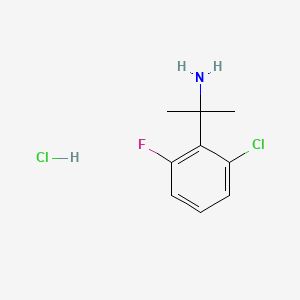
2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a piperidin-4-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and piperidine.
Nucleophilic Substitution: Piperidine is reacted with 2,4-dichloropyrimidine under basic conditions to substitute the chlorine atom at the 6-position with the piperidin-4-yl group.
Methylation: The resulting intermediate is then methylated at the 4-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions on the piperidine ring.
Scientific Research Applications
2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity to biological targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the piperidin-4-yl and methyl groups, making it less complex.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom at the 4-position instead of the piperidin-4-yl group.
2-Chloro-4-methylpyrimidine: Similar structure but without the piperidin-4-yl group.
Uniqueness
2-Chloro-4-methyl-6-piperidin-4-yl-pyrimidine is unique due to the presence of both the piperidin-4-yl and methyl groups, which can enhance its chemical reactivity and biological activity compared to simpler pyrimidine derivatives.
Properties
Molecular Formula |
C10H14ClN3 |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3 |
InChI Key |
TXHWMCBQPMYOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)



![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)




